Amsalog

Catalog No.
S548597
CAS No.
80841-48-1
M.F
C26H30N4O7S2
M. Wt
574.669
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amsalog

CAS Number

80841-48-1

Product Name

Amsalog

IUPAC Name

2-hydroxyethanesulfonic acid;9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide

Molecular Formula

C26H30N4O7S2

Molecular Weight

574.669

InChI

InChI=1S/C24H24N4O4S.C2H6O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31;3-1-2-7(4,5)6/h5-13,28H,1-4H3,(H,25,29)(H,26,27);3H,1-2H2,(H,4,5,6)

InChI Key

LCWHRDYEJGSWEV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.C(CS(=O)(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Amsalog; Asulacrine isethionate; CI921; CI-921; CI 921; NSC-343499; SN-21407; NSC343499; SN21407.

Description

The exact mass of the compound Amsalog is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Asulacrine isethionate

Dates

Modify: 2023-07-15
1: Fyfe D, Raynaud F, Langley RE, Newell DR, Halbert G, Gardner C, Clayton K, Woll PJ, Judson I, Carmichael J. A study of amsalog (CI-921) administered orally on a 5-day schedule, with bioavailability and pharmacokinetically guided dose escalation. Cancer Chemother Pharmacol. 2002 Jan;49(1):1-6. PubMed PMID: 11855748.
2: Fyfe D, Price C, Langley RE, Pagonis C, Houghton J, Osborne L, Woll PJ, Gardner C, Baguley BC, Carmichael J; Cancer Research Campaing Phase I/II Trials Committee. A phase I trial of amsalog (CI-921) administered by intravenous infusion using a 5-day schedule. Cancer Chemother Pharmacol. 2001 Apr;47(4):333-7. PubMed PMID: 11345650.
3: Elliott W, Howard C, Roberts B, Hook K, Vincent P, Corbett T, Leopold W. Enhanced therapeutic effect of amsalog (CI-921) in combination with cisplatin in vitro and in vivo. Oncol Rep. 1996 Nov;3(6):1153-9. PubMed PMID: 21594529.
4: Sklarin NT, Wiernik PH, Grove WR, Benson L, Mittelman A, Maroun JA, Stewart JA, Robert F, Doroshow JH, Rosen PJ, et al. A phase II trial of CI-921 in advanced malignancies. Invest New Drugs. 1992 Nov;10(4):309-12. PubMed PMID: 1487405.
5: Robertson IG, Palmer BD, Paxton JW, Shaw GJ. Differences in the metabolism of the antitumour agents amsacrine and its derivative CI-921 in rat and mouse. Xenobiotica. 1992 Jun;22(6):657-69. PubMed PMID: 1441589.
6: Henck JW, Brown SL, Anderson JA. Developmental toxicity of CI-921, an anilinoacridine antitumor agent. Fundam Appl Toxicol. 1992 Feb;18(2):211-20. PubMed PMID: 1601220.
7: Harvey VJ, Hardy JR, Smith S, Grove W, Baguley BC. Phase II study of the amsacrine analogue CI-921 (NSC 343499) in non-small cell lung cancer. Eur J Cancer. 1991;27(12):1617-20. PubMed PMID: 1664218.
8: Paxton JW, Kim SN, Whitfield LR. Pharmacokinetic and toxicity scaling of the antitumor agents amsacrine and CI-921, a new analogue, in mice, rats, rabbits, dogs, and humans. Cancer Res. 1990 May 1;50(9):2692-7. PubMed PMID: 2328494.
9: Kestell P, Paxton JW, Evans PC, Young D, Jurlina JL, Robertson IG, Baguley BC. Disposition of amsacrine and its analogue 9-([2-methoxy-4-[(methylsulfonyl)amino]phenyl]amino)-N,5-dimethyl-4- acridinecarboxamide (CI-921) in plasma, liver, and Lewis lung tumors in mice. Cancer Res. 1990 Feb 1;50(3):503-8. PubMed PMID: 2297692.
10: Ching LM, Finlay GJ, Joseph WR, Baguley BC. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells. Eur J Cancer. 1990 Jan;26(1):49-54. PubMed PMID: 2138478.

Explore Compound Types